

# M35 Galanin Ligand: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Galanin Receptor Ligand M35 TFA

Cat. No.: B15494613 Get Quote

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

The M35 peptide, a chimeric ligand composed of galanin(1-13) and bradykinin(2-9) amide, has emerged as a significant tool in the study of the galaninergic system. This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of M35. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visualizations of its mechanism of action. M35 is a high-affinity ligand for galanin receptors, exhibiting a complex pharmacological profile that includes both antagonist and partial agonist activities depending on the cellular context and concentration. This dual nature, coupled with its non-selectivity across galanin receptor subtypes, has made it a valuable, albeit complex, probe for elucidating the physiological roles of galanin.

## Introduction: The Advent of a Chimeric Tool

The discovery of M35 was rooted in the broader effort to develop antagonists for galanin receptors to better understand the function of the endogenous neuropeptide galanin.[1] Early research focused on creating chimeric peptides, combining a fragment of the primary ligand with a fragment of another peptide to modulate its activity. M35, chemically identified as [galanin (1-13)-bradykinin(2-9) amide], is a product of this strategy.[2] While the explicit rationale for selecting the bradykinin(2-9) fragment is not extensively detailed in the available literature, the overarching goal was to generate a high-affinity ligand that could block the



actions of galanin at its receptors.[3] This approach proved successful in yielding a potent ligand that has been instrumental in functional studies of the galanin system.[2]

# **Physicochemical Properties and Structure**

M35 is a synthetic chimeric peptide. Its structure is a fusion of the N-terminal 1-13 amino acid sequence of galanin and the 2-9 amino acid sequence of bradykinin, with a C-terminal amidation.

Structure: Galanin(1-13)-Bradykinin(2-9) amide

# **Quantitative Pharmacological Data**

The pharmacological profile of M35 is characterized by its high binding affinity for galanin receptors and its complex functional activity. The following tables summarize the key quantitative data for M35.

**Table 1: Receptor Binding Affinity of M35** 

| Receptor<br>Subtype | Species | Kd (nM)      | Ki (nM)                              | Reference(s) |
|---------------------|---------|--------------|--------------------------------------|--------------|
| GalR1               | Human   | -            | 0.11                                 | [4]          |
| GalR2               | Human   | -            | 2.0                                  |              |
| GalR3               | Rat     | Not Reported | Binds with similar affinity to GalR2 | _            |
| Unspecified         | Rat     | 0.1          | -                                    | <del>-</del> |

Note: A specific Ki value for M35 at the GalR3 receptor is not consistently reported in the literature, though it is acknowledged to be non-selective and bind to this subtype.

## **Table 2: In Vitro Functional Activity of M35**



| Assay                                       | Cell Line                                                  | Effect                                                         | Concentration | Reference(s) |
|---------------------------------------------|------------------------------------------------------------|----------------------------------------------------------------|---------------|--------------|
| Forskolin-<br>stimulated cAMP<br>Production | Rin m 5F                                                   | Antagonist<br>(reverses galanin<br>inhibition)                 | 1 nM          |              |
| Forskolin-<br>stimulated cAMP<br>Production | Rin m 5F                                                   | Agonist (inhibits cAMP production)                             | 15 and 30 nM  | _            |
| Receptor<br>Internalization                 | HEK293 (HiBiT-<br>GALR1)                                   | Agonist (induces robust internalization)                       | Not specified |              |
| Neurite<br>Outgrowth                        | Cultured adult<br>mouse dorsal<br>root ganglion<br>neurons | Agonist (enhances neurite outgrowth in the absence of galanin) | Not specified | _            |

Table 3: In Vivo Effects of M35

| Animal Model                                        | Administration<br>Route              | Dose          | Effect                                                               | Reference(s) |
|-----------------------------------------------------|--------------------------------------|---------------|----------------------------------------------------------------------|--------------|
| Male Sprague-<br>Dawley Rats<br>(Swim Maze<br>Task) | Intracerebroventr<br>icular (i.c.v.) | 6 nM/10 μL    | Improves<br>acquisition of the<br>swim maze task                     |              |
| Rats with<br>Neuropathic Pain                       | Intrathecal (i.t.)                   | Not specified | Antagonist<br>(blocks galanin-<br>induced anti-<br>allodynic effect) |              |
| Non-allodynic<br>Rats with Nerve<br>Injury          | Intrathecal (i.t.)                   | Not specified | Induces a<br>mechanical<br>allodynic state                           | -            |



## **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the generalized protocols for key experiments used in the characterization of M35.

## **Radioligand Binding Assay (Competitive)**

This assay is used to determine the binding affinity (Ki) of M35 for galanin receptors.

Objective: To measure the ability of M35 to displace a radiolabeled galanin ligand from its receptor.

#### Materials:

- Cell membranes prepared from cells expressing the galanin receptor of interest (e.g., CHO or HEK293 cells).
- Radioligand (e.g., 125I-galanin).
- · M35 peptide.
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.5% polyethyleneimine.
- Scintillation counter.

### Procedure:

 Membrane Preparation: Homogenize cells expressing the target galanin receptor subtype in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.



- Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of M35.
- Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
- Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of M35 that inhibits 50% of the specific binding
  of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50
  / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
  constant.

## Cyclic AMP (cAMP) Functional Assay

This assay is used to determine the functional effect of M35 on Gi/o-coupled galanin receptors (GalR1 and GalR3).

Objective: To measure the ability of M35 to modulate forskolin-stimulated cAMP production.

## Materials:

- Whole cells expressing the galanin receptor of interest (e.g., Rin m 5F or transfected HEK293 cells).
- Forskolin (an adenylyl cyclase activator).
- M35 peptide.
- Galanin (as a control agonist).



- cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based biosensor).
- Cell culture medium.
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

#### Procedure:

- Cell Culture: Plate the cells in a 96-well or 384-well plate and grow to the desired confluency.
- Pre-treatment (for antagonist mode): Incubate the cells with varying concentrations of M35 for a short period before adding the agonist.
- Stimulation: Add a fixed concentration of forskolin to stimulate cAMP production. For antagonist testing, co-incubate with galanin. For agonist testing, add M35 alone. Include a PDE inhibitor in the stimulation buffer.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
- Lysis and Detection: Lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
- Data Analysis: For antagonist activity, determine the IC50 of M35 in inhibiting the galaninmediated effect. For agonist activity, determine the EC50 of M35 in inhibiting forskolinstimulated cAMP levels.

## **Signaling Pathways and Experimental Workflows**

Visualizing the complex biological processes involved in M35's action can aid in understanding its mechanism. The following diagrams, generated using the DOT language, illustrate the signaling pathways of galanin receptors and a typical experimental workflow for characterizing a ligand like M35.





Click to download full resolution via product page

Caption: Galanin Receptor Signaling Pathways Modulated by M35.





Click to download full resolution via product page

Caption: Experimental Workflow for M35 Characterization.

## **Discussion and Future Directions**

M35 has proven to be a valuable pharmacological tool for investigating the roles of the galanin system in various physiological and pathological processes, including pain, cognition, and neuroendocrine regulation. Its high affinity and ability to antagonize galanin action have been particularly useful. However, the interpretation of results obtained with M35 must be approached with caution due to its complex pharmacology. Its non-selectivity across galanin receptor subtypes means that observed effects cannot be definitively attributed to a single receptor without further validation using more selective ligands or genetic models. Furthermore,



its concentration-dependent switch from antagonist to agonist activity in certain assays highlights the importance of careful dose-response studies.

Future research in the field of galanin ligand development will likely focus on creating highly selective agonists and antagonists for each of the three galanin receptor subtypes. Such tools are essential for dissecting the specific functions of GalR1, GalR2, and GalR3 and for developing targeted therapeutics with improved efficacy and reduced side effects. The lessons learned from the development and characterization of chimeric peptides like M35 will undoubtedly inform these future endeavors.

## Conclusion

The chimeric peptide M35 represents a significant milestone in the exploration of the galaninergic system. Its discovery and subsequent characterization have provided the scientific community with a potent, albeit complex, tool for probing the multifaceted roles of galanin. This technical guide has summarized the key data and methodologies related to M35, offering a valuable resource for researchers. While the quest for more selective galanin receptor ligands continues, the contributions of M35 to our current understanding of galanin biology are undeniable.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. M-15: high-affinity chimeric peptide that blocks the neuronal actions of galanin in the hippocampus, locus coeruleus, and spinal cord PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of chimeric peptide ligands to galanin receptors and substance P receptors -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]



 To cite this document: BenchChem. [M35 Galanin Ligand: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15494613#discovery-and-development-of-m35galanin-ligand]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com